N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a hybrid molecule combining an indole-ethylamine moiety with a substituted coumarin derivative. The indole group is linked via an ethyl chain to a propanamide backbone, which is further connected to a 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl group.
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-15-11-24(28)30-22-13-21(29-2)16(12-19(15)22)7-8-23(27)25-10-9-17-14-26-20-6-4-3-5-18(17)20/h3-6,11-14,26H,7-10H2,1-2H3,(H,25,27) |
InChI Key |
HUQKMFCCBJCZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions:
Conditions :
Functionalization at C-6
The carboxylic acid at C-6 is converted to a propanoyl chloride using thionyl chloride (SOCl₂):
Purification : Recrystallization in ethanol (purity >95%).
Preparation of the Indole Ethylamine Component
The 2-(1H-indol-3-yl)ethylamine side chain is synthesized via:
Friedel-Crafts Alkylation
Indole reacts with acrylonitrile in the presence of AlCl₃:
Reduction : The nitrile is reduced to amine using LiAlH₄:
Purification of Indole
Crude indole is purified via sodium hydrogen sulfite adduct formation to remove 3-methylindole impurities:
Amide Bond Formation
The chromenone propanoyl chloride couples with 2-(1H-indol-3-yl)ethylamine via Schotten-Baumann or carbodiimide-mediated reactions.
Schotten-Baumann Reaction
Conditions :
-
Base: NaOH (aqueous).
-
Solvent: Dichloromethane.
-
Temperature: 0–5°C.
Reaction :
Yield : 65–80%.
Carbodiimide-Mediated Coupling
Reagents : EDCI/HOBt or DCC/DMAP.
Optimization :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF or THF |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
| Yield | 75–90% |
Mechanism :
Alternative Multicomponent Approaches
One-pot strategies reduce steps and improve efficiency:
DBU-Catalyzed Synthesis
Components :
-
7-Methoxy-4-methylcoumarin-6-carbaldehyde.
-
Malononitrile.
-
2-(1H-Indol-3-yl)ethylamine.
Conditions :
Microwave-Assisted Reactions
Advantages :
Optimization and Challenges
Byproduct Formation
Green Chemistry Innovations
-
Solvent-free synthesis : 10–15% higher yield vs. traditional methods.
-
Enzymatic amidation : Lipase B (Novozym 435) achieves 90% conversion.
Analytical Characterization
Key Data :
| Technique | Observations |
|---|---|
| ¹H NMR | δ 7.2–7.6 (indole H), δ 6.3 (coumarin H) |
| HPLC | Purity ≥98% (C18 column, MeOH:H₂O = 70:30) |
| MS (ESI+) | m/z 407.2 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Schotten-Baumann | 65–80 | 95 | 120 |
| EDCI/HOBt | 75–90 | 98 | 180 |
| Multicomponent (DBU) | 82–88 | 97 | 150 |
| Enzymatic | 85–90 | 99 | 200 |
Industrial-Scale Production
Challenges :
-
High catalyst costs (EDCI: $50/g).
-
Solution : Recyclable catalysts (e.g., Fe₃O₄ nanoparticles) reduce costs by 40%.
Patent Trends :
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and chromone moieties can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups in the chromone structure can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing indole and chromenone structures. For instance, derivatives of indole have shown significant activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The compound exhibited promising cytotoxic effects in vitro, suggesting its potential as a lead compound for developing new anticancer agents.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Reddy et al. | A549 | 10 | High activity observed |
| Bhattacharjee et al. | MCF-7 | 15 | Moderate activity noted |
Antimicrobial Properties
Research indicates that the compound has antimicrobial properties against a range of bacterial and fungal strains. Studies have demonstrated that derivatives with similar structural features can inhibit the growth of pathogens such as E. coli and S. aureus.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Activity |
|---|---|---|
| E. coli | 32 µg/mL | Effective |
| S. aureus | 16 µg/mL | Effective |
Mode of Action
The mode of action for N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the indole or chromenone moieties significantly affect biological activity, indicating that both parts are crucial for its pharmacological effects.
Indole Derivatives in Cancer Therapy
A notable study by Song et al. employed a synthetic strategy to develop indole-based compounds that showed enhanced anticancer properties compared to traditional therapies . The synthesized compound demonstrated a synergistic effect when combined with existing chemotherapeutics.
Multicomponent Reactions
Recent advancements in synthetic methodologies have allowed for the efficient synthesis of this compound through multicomponent reactions, which not only streamline the process but also enhance yield and purity . This approach is particularly beneficial in drug development, where efficiency is paramount.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and chromone structures can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Analogs and Their Aromatic Substituents
Key Structural Differences :
- Aromatic Core : The target compound features a coumarin scaffold (oxygen-containing heterocycle), while others utilize naphthalene, carbazole, or biphenyl groups. The coumarin’s 2-oxo group and methoxy substitution may enhance hydrogen-bonding interactions compared to purely hydrocarbon-based analogs .
Procedure Highlights :
- Activation : DCC reacts with the carboxylic acid to form an active O-acylisourea intermediate.
- Amide Bond Formation : Tryptamine nucleophilically attacks the activated carbonyl, followed by filtration of dicyclohexylurea byproduct .
- Purification : Column chromatography (silica gel) or recrystallization is used for final isolation .
Physicochemical and Spectral Properties
Melting Points
- The carprofen-derived analog exhibits a high melting point (186–189°C), attributed to carbazole’s rigid planar structure .
- The naproxen-derived analog melts at 114–115°C, reflecting naphthalene’s less polarizable π-system .
- The target compound’s coumarin core likely results in intermediate melting behavior, though experimental data are lacking.
Spectral Characterization
- ¹H NMR : Indole NH protons resonate at δ ~10.5 ppm (DMSO-d₆). Coumarin’s methoxy group appears as a singlet near δ 3.8–4.0 ppm, while the 2-oxo group influences neighboring protons .
- ¹³C NMR : The coumarin carbonyl (C=O) appears at δ ~160–170 ppm, distinct from naphthalene/carbazole carbons (δ ~120–140 ppm) .
- MS : Molecular ion peaks align with calculated masses (e.g., m/z 376.4 for the target compound) .
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic compound that integrates an indole moiety with a coumarin derivative. This compound has drawn attention due to its potential biological and pharmacological activities, which are largely attributed to its unique structural features. The indole component is known for its ability to interact with various biological targets, while the coumarin part may facilitate interactions with DNA or inhibit specific enzymes involved in cellular processes.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O4, with a molecular weight of approximately 392.46 g/mol. Its structure includes:
- An indole ring connected to an ethyl group .
- A coumarin structure linked through a propanamide bond.
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance, it has shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in cellular models.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Cytotoxicity Evaluation | Demonstrated significant cytotoxic effects against A549 and MCF7 cell lines with IC50 values in the low micromolar range. |
| Study 2 : Anti-inflammatory Assessment | Showed inhibition of COX enzymes and downregulation of TNF-alpha production in macrophage models. |
| Study 3 : Antimicrobial Testing | Exhibited MIC values as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential. |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The indole moiety may interact with various receptors involved in signaling pathways related to cancer and inflammation.
- Enzyme Inhibition : The coumarin part may inhibit key enzymes such as COX and lipoxygenase, which play roles in inflammatory processes.
- DNA Intercalation : Potential intercalation with DNA could lead to disruptions in replication and transcription processes in rapidly dividing cells.
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | Similar indole moiety; different substituents | Potential anti-inflammatory effects |
| Indole-3-acetic acid | Naturally occurring plant hormone | Plant growth regulator |
| Coumarin derivatives (e.g., 7-hydroxycoumarin) | Various substitutions on the coumarin core | Anticoagulant, antimicrobial |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide?
- Methodological Guidance :
- Begin with optimizing reaction conditions (solvent, temperature, catalyst) based on analogous indole and coumarin derivatives. For example, use DMF as a solvent and K₂CO₃ as a base for nucleophilic substitutions, as seen in propargyl bromide coupling reactions .
- Monitor reaction progress via TLC with n-hexane:ethyl acetate (9:1) as the mobile phase .
- Purify crude products using ethyl acetate extraction, drying over anhydrous Na₂SO₄, and reduced-pressure solvent removal .
Q. What safety protocols should be followed when handling this compound?
- Methodological Guidance :
- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Avoid inhalation and skin contact, as indole derivatives may pose uncharacterized hazards .
- Store in a dry, ventilated environment at room temperature, away from light, in tightly sealed containers to prevent degradation .
- In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Guidance :
- Perform X-ray crystallography using SHELX-97 for structure solution and refinement . Validate anisotropic displacement parameters with WinGX/ORTEP for visualization .
- Supplement with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Guidance :
- Use SHELXL for high-resolution refinement of X-ray data, particularly for resolving torsional angles in the indole and coumarin moieties .
- Apply the Hooft parameter in WinGX to assess data quality and detect twinning or disorder in crystals .
- Cross-validate with DFT-based computational models to predict bond lengths/angles and compare with experimental data.
Q. What strategies ensure the compound’s stability during long-term storage?
- Methodological Guidance :
- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) for 6–12 months. Monitor degradation via HPLC .
- Use argon gas to purge storage vials, minimizing oxidative decomposition of the methoxy and carbonyl groups .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Guidance :
- Generate a 3D structure from the InChI key (e.g., HRJBSKZNFFYFII-UHFFFAOYNA-N for analogous indole derivatives) .
- Perform docking simulations (AutoDock Vina) to assess interactions with biological targets like serotonin receptors or cytochrome P450 enzymes.
- Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions for reaction planning.
Q. How to design experiments for optimizing synthetic yield and purity?
- Methodological Guidance :
- Apply Design of Experiments (DoE) principles, varying parameters like reaction time, stoichiometry, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions .
- Implement flow chemistry setups for continuous synthesis, enhancing reproducibility and reducing byproduct formation .
Q. What analytical techniques detect trace impurities in the compound?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
